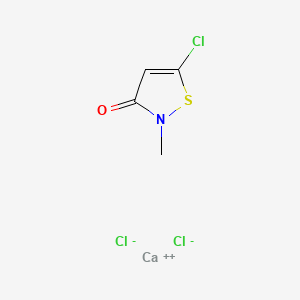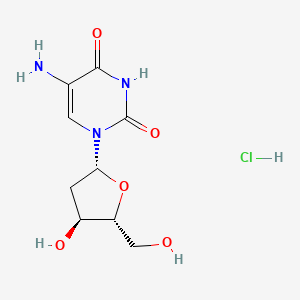
5-Amino-2'-deoxyuridine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-2’-deoxyuridine hydrochloride is a nucleoside derivative, specifically a 5-modified pyrimidine nucleoside. It is an amino nucleoside, which means it contains an amino group attached to the nucleoside structure. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2’-deoxyuridine hydrochloride typically involves the modification of uridine. One common method is the introduction of an amino group at the 5-position of the uridine molecule. This can be achieved through various chemical reactions, including nucleophilic substitution and amination reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of 5-Amino-2’-deoxyuridine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The compound is then converted to its hydrochloride salt form to enhance its stability and solubility .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-2’-deoxyuridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form different functional groups.
Reduction: The compound can be reduced to modify its chemical structure.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can lead to the formation of nitro or hydroxylamine derivatives.
Applications De Recherche Scientifique
5-Amino-2’-deoxyuridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound is incorporated into DNA for labeling and tracking purposes.
Medicine: Research on 5-Amino-2’-deoxyuridine hydrochloride includes its potential use in antiviral and anticancer therapies.
Industry: The compound is used in the development of diagnostic tools and assays for detecting nucleic acids.
Mécanisme D'action
The mechanism of action of 5-Amino-2’-deoxyuridine hydrochloride involves its incorporation into DNA. Once incorporated, it can interfere with DNA replication and repair processes. The amino group at the 5-position allows for specific interactions with enzymes involved in DNA synthesis, such as DNA polymerases. This can lead to the formation of faulty DNA structures, inhibiting the replication of viruses or cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2’-deoxyuridine: Another modified nucleoside used in DNA labeling and antiviral research.
5-Fluoro-2’-deoxyuridine: Used in cancer treatment due to its ability to inhibit DNA synthesis.
5-Iodo-2’-deoxyuridine: Similar to 5-Amino-2’-deoxyuridine hydrochloride, it is used in antiviral therapies
Uniqueness
5-Amino-2’-deoxyuridine hydrochloride is unique due to the presence of the amino group at the 5-position, which allows for specific interactions with DNA and enzymes. This makes it particularly useful in studies of DNA-protein interactions and in the development of targeted therapies .
Propriétés
Formule moléculaire |
C9H14ClN3O5 |
|---|---|
Poids moléculaire |
279.68 g/mol |
Nom IUPAC |
5-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C9H13N3O5.ClH/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7;/h2,5-7,13-14H,1,3,10H2,(H,11,15,16);1H/t5-,6+,7+;/m0./s1 |
Clé InChI |
RGACLPLUQKOHFJ-VWZUFWLJSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N)CO)O.Cl |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


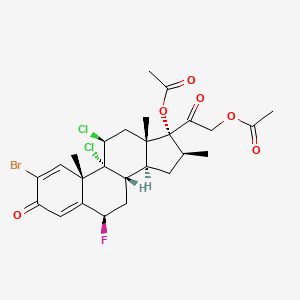

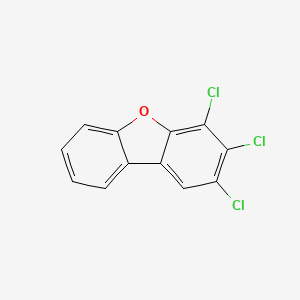
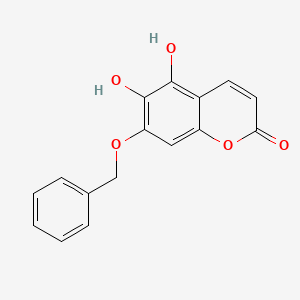
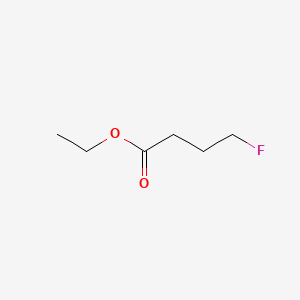
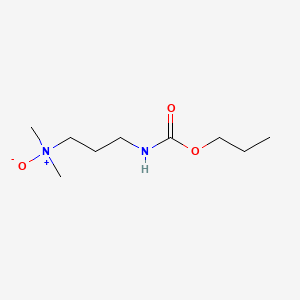
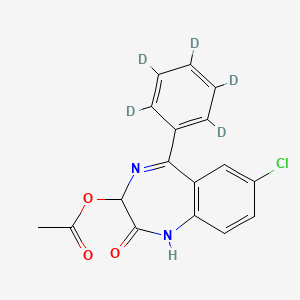
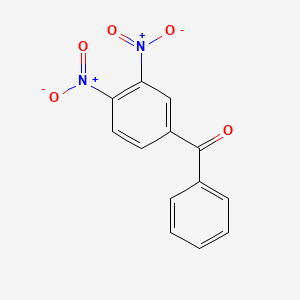
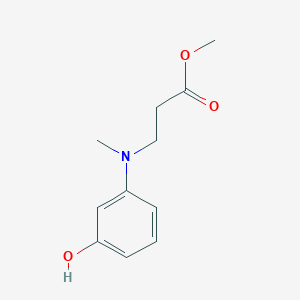
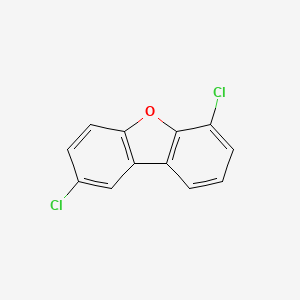
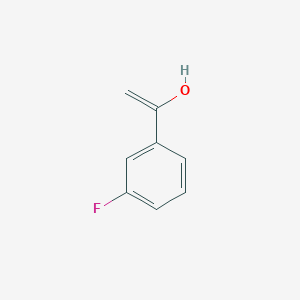
![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)
